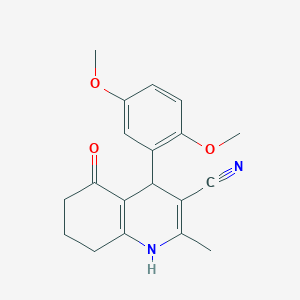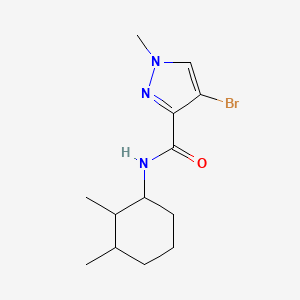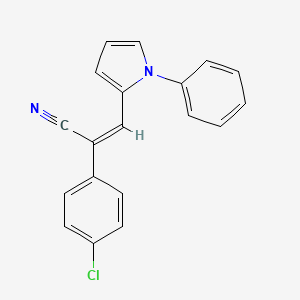![molecular formula C12H9Cl3N4O B10900677 4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, chlorinated phenyl groups, and a carbohydrazide moiety. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the chlorinated phenyl group: This step involves the reaction of the pyrazole intermediate with a chlorinated benzaldehyde under basic conditions to form the corresponding hydrazone.
Formation of the carbohydrazide moiety: The final step involves the reaction of the hydrazone intermediate with a suitable reagent, such as an isocyanate or carbodiimide, to form the carbohydrazide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]amine: This compound shares a similar chlorinated phenyl group but differs in its overall structure and functional groups.
4-Chloro-3-nitrocoumarin: This compound contains a chlorinated phenyl group and a nitro group, making it structurally similar but functionally different.
The uniqueness of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9Cl3N4O |
|---|---|
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9Cl3N4O/c1-19-6-9(14)11(18-19)12(20)17-16-5-7-3-2-4-8(13)10(7)15/h2-6H,1H3,(H,17,20)/b16-5+ |
Clé InChI |
YOGUKYXXKUPNGS-FZSIALSZSA-N |
SMILES isomérique |
CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)Cl |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)


![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate](/img/structure/B10900640.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)

![3-(ethylsulfanyl)-6-{(1E)-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900682.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900689.png)
